molecular formula C16H13F4NO2 B2997272 N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide CAS No. 251097-63-9

N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide

Cat. No.: B2997272
CAS No.: 251097-63-9
M. Wt: 327.279
InChI Key: XIEBZDFRVZKHLU-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a fluorinated acetamide derivative featuring a 3,4-difluorophenyl group and a 3,5-dimethylphenoxy moiety. Its synthesis typically involves coupling diphenylacetic acid derivatives with fluorinated anilines via carbodiimide-mediated amidation, as exemplified in related structures . Intramolecular hydrogen bonding (e.g., C–H···O interactions) and intermolecular packing via N–H···O and C–H···π interactions enhance its crystalline stability .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-9-5-10(2)7-12(6-9)23-16(19,20)15(22)21-11-3-4-13(17)14(18)8-11/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBZDFRVZKHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C(=O)NC2=CC(=C(C=C2)F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide typically involves multiple steps, starting with the preparation of the difluorophenyl and dimethylphenoxy precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, often using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities. It may be used in assays to investigate its effects on various biological targets.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide (CAS 251097-61-7)

  • Structural Differences : Replaces the 3,4-difluorophenyl group with a 4-chlorophenyl moiety.
  • Electronic Effects: Chlorine’s stronger electron-withdrawing nature may alter binding interactions in biological targets compared to fluorine.
  • Bioavailability : Similar rotatable bond count (~5) and polar surface area (PSA ~80 Ų) suggest comparable oral bioavailability to the parent compound, adhering to Veber’s criteria (rotatable bonds ≤10, PSA ≤140 Ų) .

N-(3,5-Dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide (CAS 667434-95-9)

  • Structural Differences: Features a dichloro-hydroxyphenyl group and a tri-methylphenoxy substituent.
  • Molecular Weight (MW): Higher MW (370.23 g/mol) vs. the parent compound (~350 g/mol) may marginally affect drug-likeness per Lipinski’s Rule of Five.
  • Bioactivity : The hydroxyl group could introduce hydrogen-bonding interactions with targets, improving specificity but increasing metabolic clearance risks .

N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide (CAS 926194-19-6)

  • Structural Differences: Incorporates an amino-methoxyphenyl group instead of difluorophenyl.
  • Physicochemical Impact: Hydrogen Bonding: The amino group increases hydrogen bond donors (HBD = 2 vs. Solubility: The methoxy and amino groups enhance aqueous solubility, favoring formulations for parenteral delivery .

2-(4-Chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide

  • Structural Differences : Adds a piperidinyl-isoindolinyl moiety, increasing structural complexity.
  • Pharmacokinetic Impact :
    • Permeability : The bulky isoindolinyl group increases rotatable bonds (≥12), likely reducing oral bioavailability despite a moderate PSA (~120 Ų).
    • Targeted Applications : Designed for proteolysis-targeting chimeras (PROTACs) or kinase inhibition, leveraging the dioxopiperidine motif for protein degradation .

Data Table: Key Comparative Parameters

Compound Name MW (g/mol) Rotatable Bonds PSA (Ų) HBD/HBA logP* Notable Properties
Target Compound ~350 5 ~80 1/4 ~3.2 High crystallinity, moderate bioavailability
N-(4-Chlorophenyl)-...difluoroacetamide 365.7 5 ~80 1/4 ~3.8 Enhanced lipophilicity, similar bioavailability
N-(3,5-Dichloro-4-hydroxyphenyl)-...acetamide 370.23 6 ~110 2/4 ~4.1 Higher PSA, target-specific interactions
N-(5-Amino-2-methoxyphenyl)-...acetamide 328.35 6 ~95 2/4 ~2.5 Improved solubility, limited permeability
Piperidinyl-isoindolinyl difluoroacetamide ~480 12 ~120 1/6 ~2.8 Low bioavailability, specialized applications

*Estimated logP values based on substituent contributions.

Biological Activity

N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide, with the CAS number 251097-63-9, is a synthetic compound characterized by its unique molecular structure (C16H13F4NO2) and significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

  • Molecular Formula : C16H13F4NO2
  • Molecular Weight : 327.27 g/mol
  • Purity : Typically >90% in commercial preparations .

This compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The difluorophenyl moiety enhances its lipophilicity and potentially increases its binding affinity to target proteins.

Anticancer Properties

Studies have shown that this compound possesses anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulatory proteins.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction via caspase activation
MCF-7 (Breast Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)18Inhibition of mitochondrial function

Anti-inflammatory Effects

Research indicates that this compound also exhibits anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on HeLa Cells : A study published in Journal of Cancer Research evaluated the effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound for 48 hours .
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly decreased edema and inflammatory cell infiltration compared to control groups. This suggests its potential use as an anti-inflammatory agent .

Safety and Toxicology

Toxicological studies are crucial for assessing the safety profile of this compound. Preliminary data indicate low acute toxicity; however, long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(3,4-difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide, and how can side reactions be minimized?

  • Methodology : Carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base is a common approach for acetamide synthesis. Key steps include slow addition of reagents at 273 K to suppress racemization and using ice-cold aqueous HCl for quenching. Purification via column chromatography or recrystallization (e.g., methylene chloride/DMF mixtures) improves yield and purity .
  • Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry of 3,5-dimethylphenol and difluoroacetyl chloride to reduce unreacted intermediates.

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELX programs (e.g., SHELXL for refinement) due to their robustness in handling small-molecule crystallography. For disordered atoms (e.g., fluorine positions), apply restraints and analyze electron density maps .
  • Key Parameters : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen bonding (e.g., N–H···O) and π-π interactions stabilize the lattice .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Analytical Workflow :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H} NMR confirms aromatic protons and methyl groups.
  • FT-IR : Validate amide C=O stretching (~1650 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}).
  • MS : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved in mechanistic studies?

  • Methodology : Use orthogonal assays (e.g., apoptosis markers, cell cycle analysis) to validate activity. Compare results with structurally related GSIs (e.g., Compound E in Notch1 inhibition) to identify substituent-specific effects .
  • Data Analysis : Apply dose-response curves and statistical models (e.g., ANOVA) to distinguish assay artifacts from true bioactivity. Cross-reference with patent data on hematologic malignancy targets .

Q. What challenges arise in resolving crystallographic disorder in the difluorophenyl moiety, and how are they addressed?

  • Crystallography : Fluorine atoms often exhibit positional disorder due to rotational flexibility. Refinement strategies include:

  • Partial occupancy modeling (e.g., 55.7:44.3 ratio for F1 in related compounds).
  • Constraints on bond lengths/angles using SHELXL’s AFIX commands .
    • Validation : Check residual electron density (<0.5 eÅ3^{-3}) and R-factors (R1 < 5%) to ensure model accuracy .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., HIV-1 capsid proteins)?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina to simulate binding to targets like HIV-1 CA hexamers (PDB: 7RJ4). Focus on hydrophobic pockets accommodating difluorophenyl groups .
  • MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes under physiological conditions.

Q. What strategies mitigate impurities in large-scale synthesis, and how are they characterized?

  • Impurity Profiling :

  • HPLC-MS : Identify by-products (e.g., unreacted 3,5-dimethylphenol or acetylated derivatives).
  • Process Adjustments : Optimize reaction time/temperature to suppress side reactions (e.g., over-acylation). Use scavenger resins to trap reactive intermediates .

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